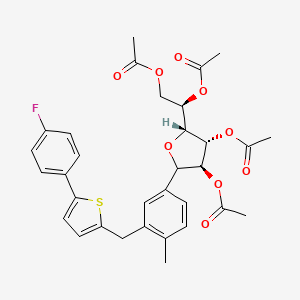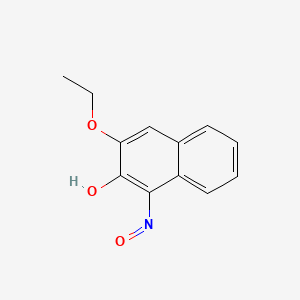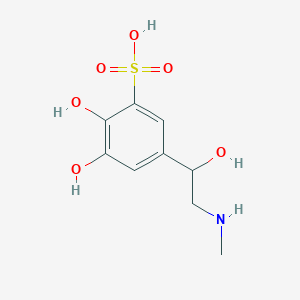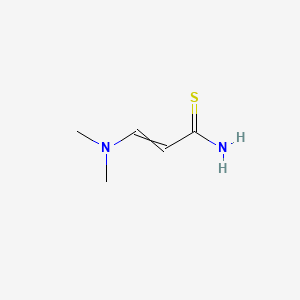
2-Propenethioamide, 3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)prop-2-enethioamide is an organic compound with the molecular formula C6H12N2S. It is a thioamide derivative and is known for its applications in organic synthesis, particularly in the formation of functionalized azines. This compound is characterized by the presence of a dimethylamino group and a thioamide group attached to a prop-2-ene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)prop-2-enethioamide can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. The reaction conditions play a crucial role in determining the final product. When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed. refluxing in benzene for 8 hours leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods: Industrial production methods for 3-(Dimethylamino)prop-2-enethioamide typically involve large-scale synthesis using similar reaction conditions as described above. The choice of solvent and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of functionalized azines and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)prop-2-enethioamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide group can act as a nucleophile in various reactions. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
- 3-(Methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-Aryl-2-cyanoprop-2-enethioamides
Comparison: 3-(Dimethylamino)prop-2-enethioamide is unique due to its specific functional groups, which provide distinct reactivity and applications.
Properties
Molecular Formula |
C5H10N2S |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
3-(dimethylamino)prop-2-enethioamide |
InChI |
InChI=1S/C5H10N2S/c1-7(2)4-3-5(6)8/h3-4H,1-2H3,(H2,6,8) |
InChI Key |
CITZWTNUFMSYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



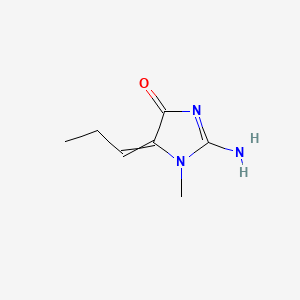
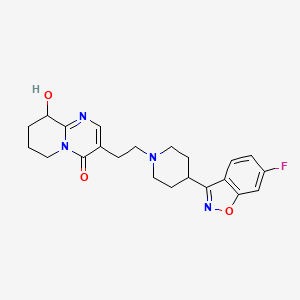
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
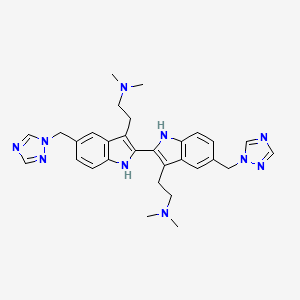
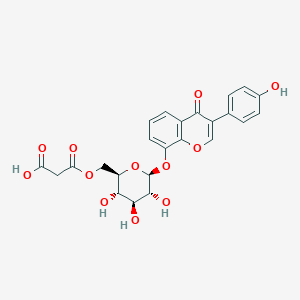

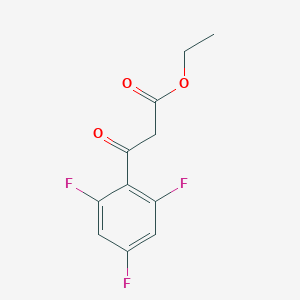
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
